molecular formula C10H21BrN2O B12306639 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide

Cat. No.: B12306639
M. Wt: 265.19 g/mol
InChI Key: WLWHKJOSQSTBBU-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is an organic compound with the molecular formula C10H21BrN2O. It is a brominated amide derivative, often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide typically involves the bromination of N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the dimethylamino group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of both a bromine atom and a dimethylamino group.

Properties

Molecular Formula

C10H21BrN2O

Molecular Weight

265.19 g/mol

IUPAC Name

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide

InChI

InChI=1S/C10H21BrN2O/c1-10(2,7-12(3)4)8-13(5)9(14)6-11/h6-8H2,1-5H3

InChI Key

WLWHKJOSQSTBBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C)CN(C)C(=O)CBr

Origin of Product

United States

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